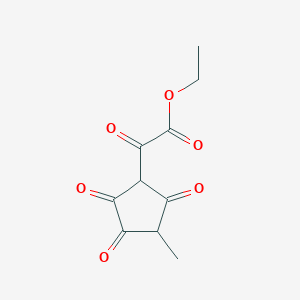
4-(1-adamantyl)-2-methyl-1,3-oxazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adamantane is an organic compound with a formula of C10H16 . It’s a member of the diamondoids, which are molecules possessing at least one adamantane unit that are largely superimposable on the diamond lattice . Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
Adamantane derivatives are often synthesized via carbocation or radical intermediates that have unique stability and reactivity compared to simple hydrocarbon derivatives . For example, amantadine hydrochloride, an antiviral and anti-Parkinson drug, can be produced from 1-bromoadamantane and formamide via N-(1-adamantyl)-formamide in a two-step procedure .
Molecular Structure Analysis
Adamantane molecules can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free, making it the most stable isomer of C10H16 .
Chemical Reactions Analysis
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
Physical and Chemical Properties Analysis
Adamantane is a solid at room temperature . Its derivatives’ properties can vary widely depending on their specific structures.
Mechanism of Action
Safety and Hazards
Future Directions
Research in adamantane chemistry, particularly involving double-bonded adamantane derivatives, is a promising field. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Properties
IUPAC Name |
4-(1-adamantyl)-2-methyl-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO.ClH/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14;/h8,10-12H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHPQROHKNNGJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C23CC4CC(C2)CC(C4)C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4-dimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5017338.png)
![N-[3-(dimethylamino)phenyl]-2-methoxybenzamide](/img/structure/B5017342.png)

![11-(4-chlorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5017374.png)
![4-methyl-6-(1-piperidinyl)-2-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5017378.png)
![1-ethyl-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B5017392.png)
![N,N,N'-trimethyl-N'-[3-(methylthio)propyl]-1,2-ethanediamine](/img/structure/B5017393.png)

![5-{[(4-chlorophenoxy)acetyl]amino}-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5017406.png)
![1,1'-[oxybis(4,1-phenylenesulfonyl-2,1-ethanediyl)]dipiperidine](/img/structure/B5017408.png)


![(3-fluorophenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5017426.png)
![1-(4-fluorophenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5017433.png)
